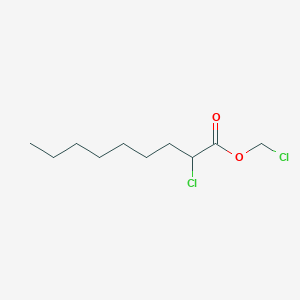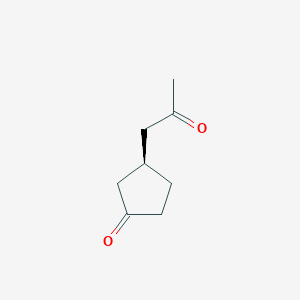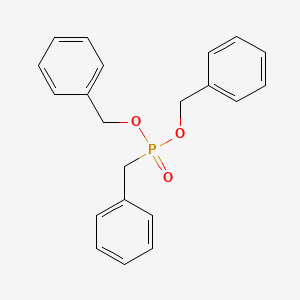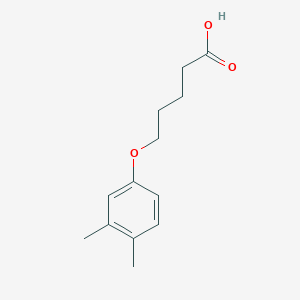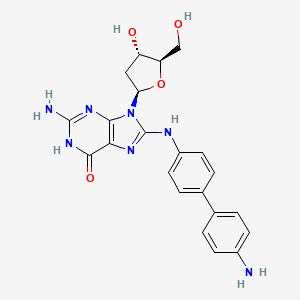
N-(Deoxyguanosin-8-yl)benzidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Deoxyguanosin-8-yl)benzidine: is a DNA adduct formed by the covalent binding of benzidine, a known carcinogen, to the deoxyguanosine base in DNA. This compound is significant in the study of chemical carcinogenesis, as it provides insights into the molecular mechanisms by which benzidine induces mutations and cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Deoxyguanosin-8-yl)benzidine typically involves the reaction of benzidine diimine, a reactive intermediate in the metabolic peroxidation of benzidine, with DNA. This reaction occurs under oxidative conditions, often mediated by peroxidases such as horseradish peroxidase or prostaglandin H synthase .
Industrial Production Methods: There is limited information on the industrial production of this compound, as it is primarily synthesized for research purposes rather than commercial production. The synthesis is usually carried out in controlled laboratory settings due to the carcinogenic nature of benzidine and its derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: N-(Deoxyguanosin-8-yl)benzidine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the benzidine moiety.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and arachidonic acid are commonly used in the peroxidative activation of benzidine.
Peroxidases: Enzymes such as horseradish peroxidase and prostaglandin H synthase facilitate the oxidative binding of benzidine to DNA.
Major Products Formed: The primary product formed from the reaction of benzidine diimine with DNA is this compound. Other minor products include N-(Deoxyguanosin-N2-yl)benzidine and N,3-(Deoxyguanosin-N7,C8-yl)benzidine .
Applications De Recherche Scientifique
N-(Deoxyguanosin-8-yl)benzidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(Deoxyguanosin-8-yl)benzidine involves the formation of a covalent bond between benzidine diimine and the deoxyguanosine base in DNA. This process is facilitated by peroxidases and occurs through the formation of an electrophilic arylnitrenium ion, which reacts with the guanine base in DNA . The resulting DNA adduct can cause mutations by disrupting the normal base-pairing during DNA replication, leading to carcinogenesis .
Comparaison Avec Des Composés Similaires
N-(Deoxyguanosin-8-yl)-N-acetylbenzidine: Formed by the reaction of N-acetylbenzidine with DNA.
N-(Deoxyguanosin-N2-yl)benzidine: Another DNA adduct formed by the reaction of benzidine diimine with DNA.
N,3-(Deoxyguanosin-N7,C8-yl)benzidine: A minor product formed during the peroxidative activation of benzidine.
Uniqueness: N-(Deoxyguanosin-8-yl)benzidine is unique due to its specific formation pathway involving benzidine diimine and its significant role in the study of benzidine-induced carcinogenesis. Its formation and structure provide valuable insights into the molecular interactions between carcinogens and DNA, which are crucial for understanding the mechanisms of chemical-induced cancer .
Propriétés
Numéro CAS |
82682-91-5 |
|---|---|
Formule moléculaire |
C22H23N7O4 |
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
2-amino-8-[4-(4-aminophenyl)anilino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C22H23N7O4/c23-13-5-1-11(2-6-13)12-3-7-14(8-4-12)25-22-26-18-19(27-21(24)28-20(18)32)29(22)17-9-15(31)16(10-30)33-17/h1-8,15-17,30-31H,9-10,23H2,(H,25,26)(H3,24,27,28,32)/t15-,16+,17+/m0/s1 |
Clé InChI |
KRXNALOGQHZLOT-GVDBMIGSSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=C(C=C5)N)CO)O |
SMILES canonique |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=C(C=C5)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


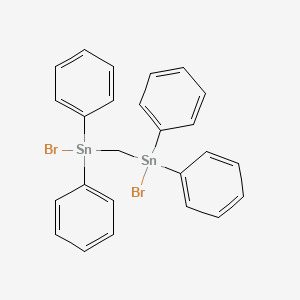
![N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14422437.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline](/img/structure/B14422440.png)
![3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan](/img/structure/B14422441.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)
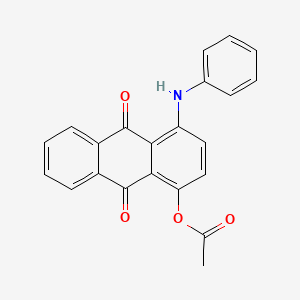
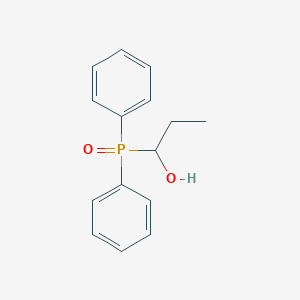
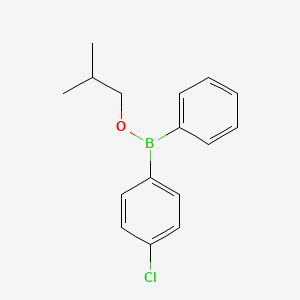
![1,5-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14422477.png)
![6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL](/img/structure/B14422481.png)
